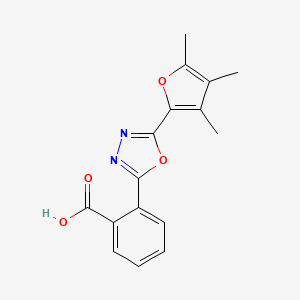
2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a furan ring substituted with three methyl groups, an oxadiazole ring, and a benzoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the formation of the oxadiazole ring, and finally the attachment of the benzoic acid group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzoic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Scientific Research Applications
2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-thiadiazol-2-yl)benzoic acid
- 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-triazol-2-yl)benzoic acid
- 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-pyrazol-2-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-(5-(3,4,5-Trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl)benzoic acid has unique structural features that contribute to its distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, imparts specific reactivity and interaction capabilities that are not observed in its thiadiazole, triazole, or pyrazole analogs.
Properties
CAS No. |
59663-64-8 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
2-[5-(3,4,5-trimethylfuran-2-yl)-1,3,4-oxadiazol-2-yl]benzoic acid |
InChI |
InChI=1S/C16H14N2O4/c1-8-9(2)13(21-10(8)3)15-18-17-14(22-15)11-6-4-5-7-12(11)16(19)20/h4-7H,1-3H3,(H,19,20) |
InChI Key |
MQPCXHMXZYWLCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C)C2=NN=C(O2)C3=CC=CC=C3C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


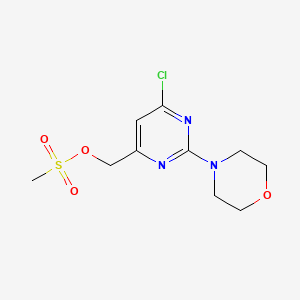
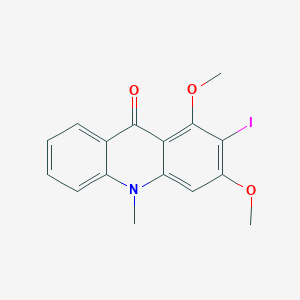
![Benzamide, N-[2-(1-piperidinyl)-3-(2-thienyl)-6-quinoxalinyl]-](/img/structure/B12934782.png)
![4-Fluorobicyclo[2.1.1]hexan-1-amine](/img/structure/B12934789.png)
![2-(2,5-Dichlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B12934791.png)
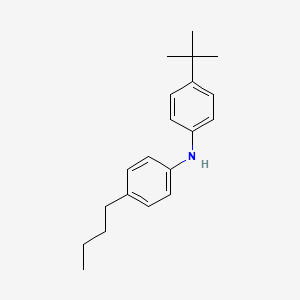
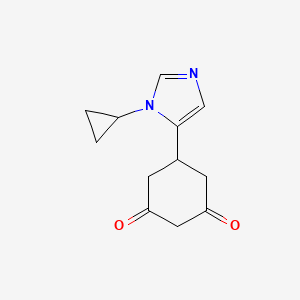

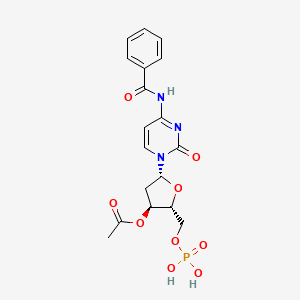
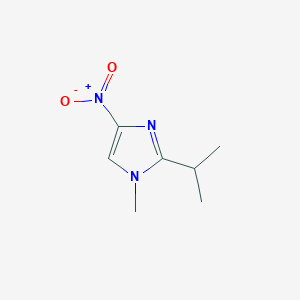
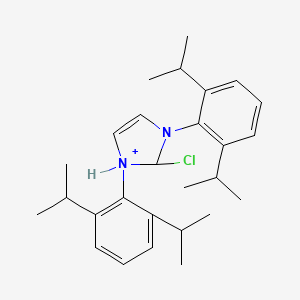
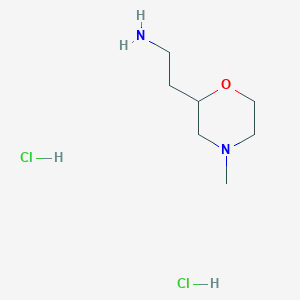
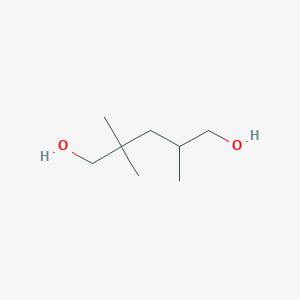
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)
